![molecular formula C16H23N3O5 B3027401 tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate CAS No. 1286265-94-8](/img/structure/B3027401.png)
tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for a related compound, “tert-butyl 4- (2-nitropyridin-3-yl)piperazine-1-carboxylate”, is 1S/C14H20N4O4/c1-14 (2,3)22-13 (19)17-9-7-16 (8-10-17)11-5-4-6-15-12 (11)18 (20)21/h4-6H,7-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate” are not well-documented. A related compound, “tert-butyl 4- (2-nitropyridin-3-yl)piperazine-1-carboxylate”, is known to be an oil and should be stored at 4 degrees Celsius .Scientific Research Applications
1. Key Intermediate in Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to tert-butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate, is a significant intermediate in the development of small molecule anticancer drugs. It's synthesized from piperidin-4-ylmethanol and has shown a high yield of up to 71.4% in its synthesis process. This compound plays a crucial role in the synthesis of several small molecule anticancer drugs, demonstrating its importance in cancer therapy research (Zhang, Ye, Xu, & Xu, 2018).
2. Synthesis of Biologically Active Compounds
Another related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%. This highlights its role in the synthesis of compounds with significant biological activity, particularly in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
3. Intermediate for Biologically Active Benzimidazole Compounds
tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, also closely related, is synthesized through a simple low-cost process and serves as an important intermediate for the synthesis of biologically active benzimidazole compounds. Its synthesis involves a 52% yield and utilizes cost-effective materials, illustrating its potential for large-scale production in pharmaceutical applications (Liu Ya-hu, 2010).
Safety and Hazards
The safety and hazards associated with “tert-Butyl 4-[(3-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate” are not well-documented. For a related compound, “tert-butyl 4- (2-nitropyridin-3-yl)piperazine-1-carboxylate”, the safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .
properties
IUPAC Name |
tert-butyl 4-[(3-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-6-12(7-10-18)11-23-14-13(19(21)22)5-4-8-17-14/h4-5,8,12H,6-7,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNVJCITAUJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121222 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286265-94-8 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286265-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[(3-nitro-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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